

A Technical Guide to the Spectroscopic Analysis of 2-Amino-4,6-dibromopyrimidine

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Compound of Interest

Compound Name: 2-Amino-4,6-dibromopyrimidine

Cat. No.: B113111

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This technical guide offers a comprehensive overview of the expected spectroscopic data for **2-Amino-4,6-dibromopyrimidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document provides predicted data based on analogous compounds, alongside detailed experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Amino-4,6-dibromopyrimidine**. These values are estimations based on data from structurally similar compounds, such as 2-amino-4,6-dichloropyrimidine and other substituted pyrimidines.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Data for **2-Amino-4,6-dibromopyrimidine**

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity	Solvent
-NH ₂	~7.0 - 8.5	Broad Singlet	DMSO-d ₆
H-5	~6.8 - 7.8	Singlet	DMSO-d ₆

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for **2-Amino-4,6-dibromopyrimidine**

Carbon	Predicted Chemical Shift (δ) ppm
C-2	~161
C-4/C-6	~158
C-5	~110

Note: Bromine substitution significantly influences the chemical shifts of adjacent carbons.

Table 3: Predicted IR Spectroscopy Data for **2-Amino-4,6-dibromopyrimidine**

Frequency Range (cm ⁻¹)	Vibration Type	Assignment
3450 - 3300	N-H Stretch	Asymmetric and symmetric stretching of the primary amine
1650 - 1590	N-H Bend	Scissoring vibration of the primary amine[2]
1600 - 1450	C=N, C=C Stretch	Aromatic ring stretching
1200 - 1000	C-N Stretch	Stretching of the amine-ring bond
800 - 600	C-Br Stretch	Carbon-bromine stretching

Table 4: Mass Spectrometry Data for **2-Amino-4,6-dibromopyrimidine**

m/z Value	Ion	Description
253/255/257	[M] ⁺	Molecular ion peak with a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms (⁷⁹ Br and ⁸¹ Br).
174/176	[M-Br] ⁺	Fragment ion resulting from the loss of one bromine atom.

Note: The isotopic pattern of the molecular ion is a key identifier for compounds containing two bromine atoms.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

1.1. Sample Preparation

- Weigh Sample: Accurately weigh 10-25 mg of **2-Amino-4,6-dibromopyrimidine** for ^1H NMR and 50-100 mg for ^{13}C NMR.[1]
- Solvent Selection: Choose a suitable deuterated solvent. Dimethyl Sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of compounds.[1]
- Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex or sonicate if necessary to ensure complete dissolution.[3]
- Transfer: Transfer the solution to a 5 mm NMR tube. If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

1.2. ^1H NMR Acquisition

- Spectrometer Setup: Utilize a spectrometer with a field strength of 400 MHz or higher. Tune and match the probe for ^1H frequency.[1]
- Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which results in sharp, symmetrical peaks.[1]
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30') is typically sufficient.[1]
 - Acquisition Time (AQ): 2-4 seconds.[1]
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

1.3. ^{13}C NMR Acquisition

- Spectrometer Setup: Tune and match the probe for ^{13}C frequency. Maintain the lock and shim settings from the ^1H setup.[1]
- Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.[1]
- Acquisition Time (AQ): 1-2 seconds.[1]
- Relaxation Delay (D1): 2-5 seconds. Longer delays may be necessary for quaternary carbons.[1]
- Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet technique.

2.1. Sample Preparation (KBr Pellet Method)

- Grind Sample: In an agate mortar and pestle, finely grind approximately 1-2 mg of **2-Amino-4,6-dibromopyrimidine**.[4][5]
- Mix with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[4][5]
- Press Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

2.2. Data Acquisition

- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the spectrum. Typically, 16 to 32 scans at a resolution of 4 cm^{-1} are co-added.[6]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a solid sample using Electron Impact (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

3.1. Sample Preparation

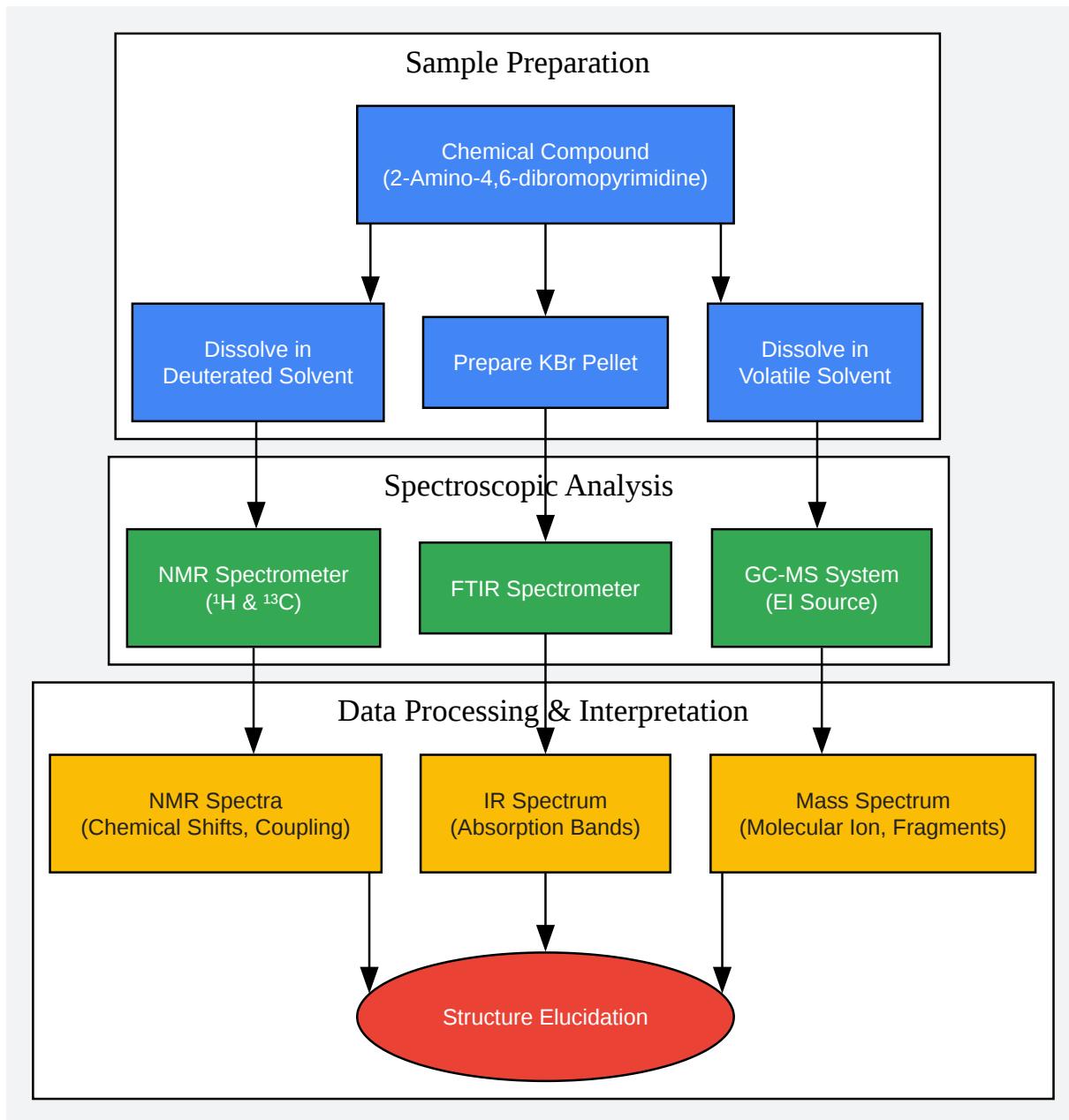
- Dissolution: Prepare a dilute solution of **2-Amino-4,6-dibromopyrimidine** in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[\[7\]](#)
- Dilution: Perform serial dilutions to obtain a working solution in the $\mu\text{g/mL}$ range.[\[7\]](#)

3.2. GC-MS Analysis

- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS system.[\[7\]](#)
- Gas Chromatography (GC) Conditions:
 - Injector: Use a splitless mode with the temperature set to ~ 250 $^{\circ}\text{C}$.[\[7\]](#)
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: A temperature ramp (e.g., starting at 50 $^{\circ}\text{C}$, holding for 2 minutes, then ramping to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$) is used to separate components.
- Mass Spectrometry (MS) Conditions (Electron Impact - EI):
 - Ion Source: Electron Impact (EI) is a common technique for volatile compounds.[\[8\]](#)
 - Ionization Energy: The standard EI energy is 70 eV.[\[8\]](#)[\[9\]](#) This high energy causes fragmentation of the molecule, providing structural information.[\[9\]](#)
 - Mass Analyzer: A quadrupole or time-of-flight analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - Detector: An electron multiplier detects the ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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